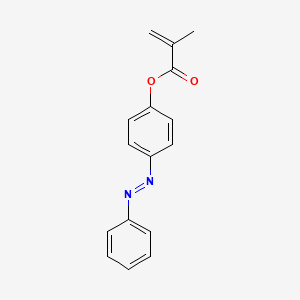

4-Methacryloyloxyazobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

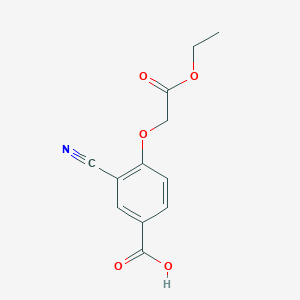

4-Methacryloyloxyazobenzene is an organic compound characterized by the presence of both methacryloyloxy and azobenzene functional groups The azobenzene moiety is known for its ability to undergo reversible photoisomerization, making it a valuable component in the development of photoresponsive materials

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methacryloyloxyazobenzene can be synthesized through the condensation reaction of 4-hydroxyazobenzene with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions . The general reaction scheme is as follows:

4-Hydroxyazobenzene+Methacryloyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methacryloyloxyazobenzene undergoes various chemical reactions, including:

Photoisomerization: The azobenzene moiety can switch between trans and cis configurations upon exposure to UV or visible light.

Polymerization: The methacryloyloxy group allows for radical polymerization, forming polymers with photoresponsive properties.

Reduction: The azo group can be reduced to form amines using reducing agents such as sodium dithionite.

Common Reagents and Conditions

Photoisomerization: UV or visible light sources.

Polymerization: Radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) in solvents such as THF or dimethylformamide (DMF).

Reduction: Sodium dithionite in aqueous or organic solvents.

Major Products

Photoisomerization: Trans and cis isomers of this compound.

Polymerization: Poly(this compound) with varying molecular weights and properties.

Reduction: Corresponding amines derived from the reduction of the azo group.

Wissenschaftliche Forschungsanwendungen

4-Methacryloyloxyazobenzene has a wide range of scientific research applications:

Chemistry: Used in the synthesis of photoresponsive polymers and materials.

Biology: Incorporated into biomaterials for controlled drug delivery and tissue engineering.

Medicine: Explored for use in light-activated drug delivery systems and phototherapy.

Industry: Utilized in the development of smart coatings, sensors, and optical devices.

Wirkmechanismus

The primary mechanism of action of 4-Methacryloyloxyazobenzene is its ability to undergo reversible photoisomerization. Upon exposure to UV light, the trans isomer converts to the cis isomer, resulting in a change in the molecular geometry and properties of the compound. This photoisomerization process can be reversed by exposure to visible light or thermal relaxation . The azobenzene moiety’s ability to switch between different configurations allows for the modulation of material properties, such as viscosity, solubility, and mechanical strength, making it useful in various applications.

Vergleich Mit ähnlichen Verbindungen

4-Methacryloyloxyazobenzene can be compared with other azobenzene derivatives, such as:

4-Acryloyloxyazobenzene: Similar in structure but contains an acryloyloxy group instead of a methacryloyloxy group.

4,4’-Di(methacryloylamino)azobenzene: Contains two methacryloylamino groups, offering different polymerization and cross-linking properties.

Poly(this compound-co-N,N-dimethylacrylamide): A copolymer with enhanced solubility and photoresponsive behavior.

The uniqueness of this compound lies in its combination of methacryloyloxy and azobenzene functionalities, providing a versatile platform for the development of advanced materials with tunable properties.

Eigenschaften

Molekularformel |

C16H14N2O2 |

|---|---|

Molekulargewicht |

266.29 g/mol |

IUPAC-Name |

(4-phenyldiazenylphenyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H14N2O2/c1-12(2)16(19)20-15-10-8-14(9-11-15)18-17-13-6-4-3-5-7-13/h3-11H,1H2,2H3 |

InChI-Schlüssel |

IGCJKJTYHIDZJN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

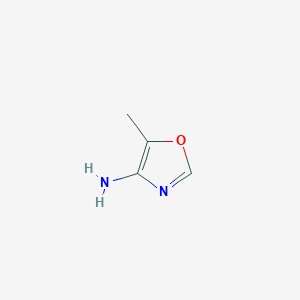

![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)

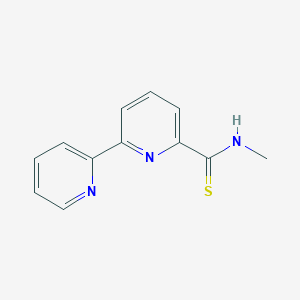

![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)